N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Description

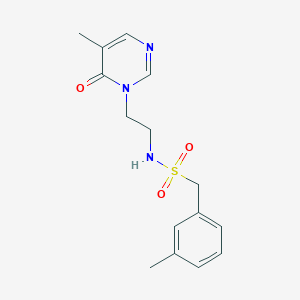

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a sulfonamide derivative featuring a pyrimidinone core linked to a meta-tolyl group via a methanesulfonamide-ethyl bridge. Its structure combines a sulfonamide moiety, known for enhancing bioavailability and target binding, with a pyrimidinone ring system, which is frequently associated with anti-inflammatory and enzyme-inhibitory properties .

Properties

IUPAC Name |

N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-12-4-3-5-14(8-12)10-22(20,21)17-6-7-18-11-16-9-13(2)15(18)19/h3-5,8-9,11,17H,6-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAZFYGLOHDJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C=NC=C(C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide involves a multi-step process that typically starts with the formation of the pyrimidine core. The reaction conditions often include controlled temperature settings and the use of specific catalysts to ensure the desired regioselectivity and yield.

Industrial Production Methods For industrial-scale production, the synthesis is optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scaling up of the process.

Chemical Reactions Analysis

Types of Reactions This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction alters the functional groups attached to the core structure, potentially leading to the formation of new compounds with varied properties.

Common Reagents and Conditions Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction reactions, respectively. Substitution reactions often involve nucleophiles such as amines or halides under acidic or basic conditions.

Major Products Formed The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might result in the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

This compound has found applications across multiple scientific disciplines: Chemistry: Used as an intermediate in the synthesis of more complex molecules. Biology: Studied for its potential interaction with biological targets. Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the observed effects. For instance, the compound might inhibit an enzyme by binding to its active site, thereby blocking the enzyme's function.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison

Key Observations:

Core Heterocycle Differences: The target compound’s pyrimidinone core may favor hydrogen bonding with COX-2’s active site, akin to benzothienopyrimidinones . However, the absence of a benzothieno ring in the target compound could reduce planarity and alter binding affinity. Compounds like A61603 prioritize imidazole or spirocyclic systems for adrenergic receptor targeting, highlighting divergent therapeutic applications.

5-methyl-6-oxo substitution on the pyrimidinone may mimic the 2,4-dioxo groups in Compound 1, which are critical for COX-2 interaction .

Biological Activity: While ’s compounds show nanomolar-range efficacy in suppressing PGE2 and IL-8 , the target compound’s activity remains speculative without direct data. Its ethyl linkage (vs. thioether in analogs) might reduce steric hindrance, favoring enzyme access.

Sulfonamide-Containing Pharmacophores

Sulfonamide groups are prevalent in diverse drug classes, as seen in:

Table 2: Sulfonamide-Based Drug Comparison

Mechanistic Implications:

- The target compound’s lack of an ionizable group (e.g., indole or carboxylate in RS17053/Silodosin) may limit GPCR interactions, redirecting its activity toward enzymatic targets like COX-2 .

Biological Activity

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2S, with a molecular weight of approximately 318.39 g/mol. The compound features a pyrimidine ring, which is known for its diverse biological activities, including antitumor and anti-inflammatory effects.

Biological Activity Overview

Antitumor Activity : Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives of pyrimidine have shown efficacy against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cytotoxicity : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cells while sparing normal cells to some extent. A comparative study using MTS assays showed that certain derivatives had IC50 values in the low micromolar range against human lung cancer cell lines (A549 and HCC827) while exhibiting moderate cytotoxicity against normal fibroblast cells (MRC-5) .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Key Enzymes : Compounds in this class often act as inhibitors of protein kinases or other enzymes involved in cell signaling pathways associated with cancer progression.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at various phases, particularly at G1/S or G2/M checkpoints.

Table 1: Summary of Biological Activities

| Activity | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Antitumor Activity | A549 | 5.67 | High potency observed |

| HCC827 | 6.26 | Significant inhibition | |

| Cytotoxicity | MRC-5 | 10.50 | Moderate cytotoxicity |

| Induction of Apoptosis | HeLa | 4.50 | Confirmed through flow cytometry |

Case Study Analysis

In a recent study published in Medicinal Chemistry Research, a series of related compounds were synthesized and tested for their biological activities. The findings indicated that several derivatives exhibited potent antitumor activity with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin . Flow cytometry analysis revealed that these compounds induced apoptosis in HeLa cells, confirming their potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.